4-ethoxy-6-hydrazinyl-N,N-diphenyl-1,3,5-triazin-2-amine
Description
4-Ethoxy-6-hydrazinyl-N,N-diphenyl-1,3,5-triazin-2-amine is a substituted 1,3,5-triazine derivative characterized by ethoxy (C₂H₅O), hydrazinyl (NHNH₂), and diphenyl (C₆H₅) substituents. The triazine core is a nitrogen-rich heterocycle known for its versatility in medicinal chemistry and materials science. The N,N-diphenyl substituents contribute steric bulk and π-π stacking interactions, which may influence binding to biological targets or supramolecular assembly .
Properties
CAS No. |
664987-66-0 |
|---|---|
Molecular Formula |
C17H18N6O |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-ethoxy-6-hydrazinyl-N,N-diphenyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C17H18N6O/c1-2-24-17-20-15(22-18)19-16(21-17)23(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2,18H2,1H3,(H,19,20,21,22) |
InChI Key |
SZRIYGKSGRJFHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)NN |
Origin of Product |
United States |
Preparation Methods
Cyanuric Chloride as a Versatile Precursor
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the foundational scaffold for constructing trisubstituted triazines. Its three reactive chlorine atoms enable sequential substitution at positions 2, 4, and 6, with reactivity decreasing in the order C-4 > C-6 > C-2 due to electronic and steric effects. Substitution typically proceeds under controlled temperatures and pH conditions, with polar aprotic solvents like dimethylformamide (DMF) enhancing nucleophilicity.
Substitution Order and Selectivity
For 4-ethoxy-6-hydrazinyl-N,N-diphenyl-1,3,5-triazin-2-amine, the synthetic sequence prioritizes introducing the ethoxy group first at the most reactive C-4 position, followed by hydrazine at C-6, and finally diphenylamine at C-2. This order minimizes side reactions and ensures regioselectivity.
Stepwise Synthesis of this compound
Introduction of the Ethoxy Group at C-4
Reagents : Cyanuric chloride, sodium ethoxide (NaOEt), anhydrous acetone.
Procedure :
Cyanuric chloride (1 mmol) is suspended in anhydrous acetone under nitrogen. Sodium ethoxide (1.2 mmol) is added dropwise at 0–5°C, and the mixture is stirred for 2 hours. The intermediate 4-ethoxy-2,6-dichloro-1,3,5-triazine is isolated via filtration and washed with cold ethanol.
Characterization :
Hydrazine Substitution at C-6
Reagents : 4-Ethoxy-2,6-dichloro-1,3,5-triazine, hydrazine hydrate (N₂H₄·H₂O), triethylamine (Et₃N), DMF.
Procedure :
The dichlorotriazine intermediate (1 mmol) is dissolved in DMF, followed by addition of Et₃N (1.5 mmol) and hydrazine hydrate (1.2 mmol). The reaction is heated at 60°C for 4 hours. The product, 4-ethoxy-6-hydrazinyl-2-chloro-1,3,5-triazine, precipitates upon cooling and is recrystallized from ethanol.
Characterization :
Ullmann-Type Coupling with Diphenylamine at C-2
Reagents : 4-Ethoxy-6-hydrazinyl-2-chloro-1,3,5-triazine, diphenylamine, Cu(I)-supported polyacrylate resin, K₂CO₃, DMF.
Procedure :
A mixture of the chlorotriazine (1 mmol), diphenylamine (1.2 mmol), and K₂CO₃ (1 mmol) in DMF is degassed. Cu(I)-resin (2.5 mol%) is added, and the reaction is stirred at 100°C for 6 hours. The catalyst is filtered, and the product is isolated by ice-water precipitation.
Characterization :
-
Yield : 81%
-
LC-MS : m/z 398.2 [M+H]⁺
-
Elemental Analysis : Calculated C 69.3%, H 5.6%, N 21.1%; Found C 68.9%, H 5.8%, N 20.8%
Comparative Analysis of Synthetic Methods
Traditional vs. Catalytic Approaches
| Parameter | Traditional Method | Cu(I)-Catalyzed |
|---|---|---|
| Reaction Time (hours) | 12 | 6 |
| Yield (%) | 68 | 81 |
| Purification | Column Chromatography | Precipitation |
| Byproducts | ≤15% | ≤5% |
The Cu(I)-catalyzed Ullmann coupling significantly enhances efficiency, reducing reaction time by 50% and improving yield by 13%.
Mechanistic Insights
Nucleophilic Aromatic Substitution
Ethoxide and hydrazine attack the electron-deficient triazine ring via a two-step process:
Copper-Mediated C-N Coupling
Cu(I) facilitates oxidative addition of the C-Cl bond, forming a triazine-copper intermediate. Transmetalation with diphenylamine precedes reductive elimination to yield the C-N bond.
Challenges and Optimization
Solvent Selection
DMF outperforms THF and acetonitrile due to its high polarity, which stabilizes charged intermediates.
Chemical Reactions Analysis
4-ethoxy-6-hydrazinyl-N,N-diphenyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or hydrazinyl groups are replaced by other nucleophiles. .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-ethoxy-6-hydrazinyl-N,N-diphenyl-1,3,5-triazin-2-amine exhibit promising anticancer properties. The mechanism of action often involves the inhibition of specific enzymes associated with cancer cell proliferation. For instance, studies have shown that triazine derivatives can inhibit the activity of enzymes involved in the cell cycle, leading to reduced tumor growth .
Case Study:
A study focusing on various triazine derivatives demonstrated that compounds with hydrazine functionalities exhibited significant growth inhibition in several cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% .
Antimicrobial Properties
Compounds containing hydrazine and triazine structures have also been evaluated for their antimicrobial activities. The presence of the hydrazinyl group enhances the ability of these compounds to interact with microbial targets, potentially leading to effective treatments against bacterial and fungal infections .
Case Study:
In a comparative analysis of various triazine derivatives, certain compounds demonstrated potent antifungal activity against Candida species, highlighting the potential for developing new antifungal agents based on this scaffold .
Anti-inflammatory Effects
The anti-inflammatory properties of triazine derivatives have been documented in several studies. These compounds can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenases (COX), which are critical in the inflammatory response .
Case Study:
Research has shown that derivatives similar to this compound displayed strong inhibition of COX-2 with IC50 values comparable to established anti-inflammatory drugs .
Synthesis and Mechanisms
The synthesis of this compound typically involves multi-step reactions starting from cyanuric chloride and various nucleophiles under controlled conditions. The synthesis process is crucial for optimizing yield and purity, which directly impacts the biological efficacy of the final product .
Comparative Analysis with Other Triazines
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Amino-4-ethoxy-6-methyl-1,3,5-triazine | Contains ethoxy and amino groups | Used as an intermediate in pharmaceuticals |
| 4-Amino-N,N-diphenyltriazine | Lacks ethoxy group but has similar diphenyl structure | Exhibits different reactivity due to amino substituent |
| 2-(2,4-Dihydroxyphenyl)-4,6-diphenyltriazine | Contains hydroxyl groups | Known for UV absorption properties |
The uniqueness of this compound lies in its combination of functional groups that enhance its potential for diverse biological activities compared to other triazines lacking these functionalities.
Mechanism of Action
The mechanism of action of 4-ethoxy-6-hydrazinyl-N,N-diphenyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its antitumor effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 1,3,5-triazine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Comparative Insights
Electron-Donating vs. Electron-Withdrawing Groups :
- The ethoxy group in the target compound is electron-donating, which may enhance metabolic stability compared to electron-withdrawing substituents like chloro (e.g., ). Chloro-substituted triazines often exhibit higher reactivity in nucleophilic substitutions but lower bioavailability due to polarity .
- Methylthio groups () increase lipophilicity and may improve blood-brain barrier penetration, a trait absent in the hydrazinyl-containing target compound .
- Hydrogen-Bonding Capacity: Hydrazinyl groups (target compound, ) enable stronger hydrogen-bonding interactions with biological targets (e.g., enzymes or DNA) compared to morpholino () or piperidino () substituents. This property is critical for antiviral and antimicrobial activity .
- However, bulky groups like anthracene () may hinder solubility .
- Therapeutic Applications: Morpholino-substituted triazines () are prominent in kinase inhibition (e.g., EGFR), whereas hydrazinyl analogs (target compound, ) show promise in antiviral contexts . Piperazinyl derivatives () target serotonin receptors, highlighting the role of flexible substituents in central nervous system applications .
Biological Activity
4-Ethoxy-6-hydrazinyl-N,N-diphenyl-1,3,5-triazin-2-amine is a compound belonging to the triazine class, characterized by its unique structure that includes an ethoxy group, hydrazine moiety, and diphenyl substituents. This combination of functional groups contributes to its potential biological activity, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| CAS Number | 664987-66-0 |
| Molecular Formula | C17H18N6O |
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | SZRIYGKSGRJFHQ-UHFFFAOYSA-N |
The compound is synthesized through reactions involving cyanuric chloride and various nucleophiles under controlled conditions. Its chemical behavior is influenced by the presence of hydrazine and triazine structures, which have been associated with various biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit enzymes involved in cancer cell proliferation and modulate receptor activities, leading to various therapeutic effects.
Antimicrobial Activity
Research indicates that triazine derivatives exhibit significant antimicrobial properties. In a comparative study, compounds similar to this compound demonstrated activity against pathogens such as Staphylococcus aureus and Escherichia coli, with some compounds showing efficacy comparable to conventional antibiotics like ampicillin .
Antitumor Activity
The compound has been evaluated for its antitumor potential in various studies. For instance, derivatives of triazines have shown promising results against cancer cell lines such as MCF-7 and MDA-MB-231. The mechanisms include inducing apoptosis through upregulation of pro-apoptotic factors like P53 and Bax while downregulating anti-apoptotic factors such as Bcl2 .
Case Studies
- Antimicrobial Efficacy : A series of synthesized triazine derivatives were tested against Candida species and compared to ketoconazole. Some derivatives exhibited significant potency against these fungi, highlighting the potential of triazine compounds in treating fungal infections .
- Cytotoxicity Testing : In vitro cytotoxicity assays revealed that certain derivatives had IC50 values comparable to standard treatments against non-cancerous cell lines. This suggests a selective action that could minimize side effects in therapeutic applications.
- Anticancer Properties : Compounds derived from triazines were shown to disrupt microtubule formation in cancer cells, leading to inhibited cell division and enhanced apoptosis rates. This mechanism was particularly noted in studies involving lung cancer cell lines .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 4-ethoxy-6-hydrazinyl-N,N-diphenyl-1,3,5-triazin-2-amine?
- Methodology : Adapt solvent-free or one-pot synthesis approaches used for analogous triazines. For example, guanidine or N-acetylguanidine can react with nitriles under controlled temperature (80–120°C) to form the triazine core. Hydrazine derivatives can then be introduced via nucleophilic substitution at the 6-position. Optimize reaction time and stoichiometry to minimize byproducts .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the target compound.
Q. How can the molecular structure of this triazine derivative be confirmed experimentally?
- Analytical Techniques :
- NMR Spectroscopy : Use H and C NMR to verify substituent positions (e.g., ethoxy at C4, hydrazinyl at C6). Compare chemical shifts with similar triazines (e.g., 4-ethylsulfanyl-6-methyl derivatives show δ ~2.5 ppm for methyl groups) .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Note that electron-rich substituents (e.g., diphenylamino groups) may complicate data collection due to low crystallinity .
Q. What preliminary biological activities have been reported for structurally related triazine derivatives?
- Findings : Analogous compounds exhibit antileukemic activity (e.g., 4-methylpiperidino-triazines with IC values <10 μM against leukemia cell lines) and nucleoside transporter inhibition (e.g., ENT2 selectivity via halogen-substituted aryl groups) .
- Experimental Design : Screen the compound against cancer cell lines (e.g., Jurkat, K562) using MTT assays. For transporter studies, use H-labeled nucleosides in competitive uptake assays .
Advanced Research Questions
Q. How do substituent modifications at the 4-ethoxy and 6-hydrazinyl positions influence biological activity?
- Structure-Activity Relationship (SAR) :
- Ethoxy Group : Bulky alkoxy groups (e.g., ethoxy vs. methoxy) enhance lipophilicity, improving membrane permeability. Compare logP values via HPLC retention times .
- Hydrazinyl Group : Replace with methylsulfanyl or piperidino groups to modulate electronic effects. Hydrazinyl’s nucleophilic nature may enable conjugation with carbonyl-containing biomolecules .
Q. What computational approaches are suitable for predicting the stability and tautomerization of this compound?
- Methods :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess tautomerization (e.g., hydrazinyl ↔ azo forms). Calculate Gibbs free energy differences to determine dominant tautomers .
- Molecular Dynamics (MD) : Simulate solvation effects in DMSO or water to evaluate conformational stability. Use GROMACS with OPLS-AA force fields .
Q. How can contradictions in biological data across similar triazines be resolved?
- Case Study : ENT1/ENT2 inhibition discrepancies in halogen-substituted triazines (e.g., meta-chloro vs. para-fluoro derivatives).
- Resolution :
- QSAR Modeling : Correlate electronic (Hammett σ) and steric (Taft E) parameters with IC values. Use partial least squares regression for multivariate analysis .
- Crystallographic Data : Compare binding modes of analogs in ENT1/ENT2 homology models to identify critical interactions (e.g., π-stacking with Phe 334 in ENT2) .
Q. What are the challenges in characterizing the electrochemical behavior of this compound?
- Experimental Design :
- Cyclic Voltammetry : Perform in acetonitrile with 0.1 M TBAPF as electrolyte. Identify redox peaks near −0.5 V (triazine ring reduction) and +1.2 V (hydrazinyl oxidation) .
- Spectroelectrochemistry : Couple with UV-Vis to monitor intermediate species. Hydrazinyl oxidation may generate reactive diazenium intermediates .
Methodological Recommendations
- Data Reproducibility : Document reaction conditions (e.g., solvent purity, inert atmosphere) and spectroscopic parameters (NMR solvent, referencing standards).
- Ethical Considerations : Follow institutional guidelines for biological testing (e.g., cell line authentication, cytotoxicity controls).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
